molecular formula C27H24O5 B12220331 tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12220331
M. Wt: 428.5 g/mol
InChI Key: XEIYIHOFFOFZDR-IWIPYMOSSA-N
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Description

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that features a tert-butyl ester group This compound is notable for its unique structural properties, which include a biphenyl moiety and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and benzofuran moieties can engage in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl {[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to its combination of biphenyl, benzofuran, and ester functionalities.

Properties

Molecular Formula

C27H24O5

Molecular Weight

428.5 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C27H24O5/c1-27(2,3)32-25(28)17-30-21-13-14-22-23(16-21)31-24(26(22)29)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3/b24-15-

InChI Key

XEIYIHOFFOFZDR-IWIPYMOSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

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